molecular formula C17H21FN2O2S B14951067 1-(4-fluorophenyl)-N-{3-[methyl(phenyl)amino]propyl}methanesulfonamide

1-(4-fluorophenyl)-N-{3-[methyl(phenyl)amino]propyl}methanesulfonamide

Cat. No.: B14951067
M. Wt: 336.4 g/mol
InChI Key: IOLLCURNAIZOQI-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-N-{3-[methyl(phenyl)amino]propyl}methanesulfonamide is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a fluorophenyl group, a methyl(phenyl)amino group, and a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-N-{3-[methyl(phenyl)amino]propyl}methanesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Fluorophenyl Intermediate: The initial step involves the preparation of the 4-fluorophenyl intermediate through a halogenation reaction.

    Amination Reaction:

    Sulfonamide Formation: The final step involves the formation of the methanesulfonamide group through a sulfonation reaction, typically using methanesulfonyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-N-{3-[methyl(phenyl)amino]propyl}methanesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

1-(4-fluorophenyl)-N-{3-[methyl(phenyl)amino]propyl}methanesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-N-{3-[methyl(phenyl)amino]propyl}methanesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

  • The unique combination of functional groups in this compound imparts distinct chemical reactivity and potential applications.
  • Its fluorophenyl group enhances its stability and binding affinity in biological systems, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H21FN2O2S

Molecular Weight

336.4 g/mol

IUPAC Name

1-(4-fluorophenyl)-N-[3-(N-methylanilino)propyl]methanesulfonamide

InChI

InChI=1S/C17H21FN2O2S/c1-20(17-6-3-2-4-7-17)13-5-12-19-23(21,22)14-15-8-10-16(18)11-9-15/h2-4,6-11,19H,5,12-14H2,1H3

InChI Key

IOLLCURNAIZOQI-UHFFFAOYSA-N

Canonical SMILES

CN(CCCNS(=O)(=O)CC1=CC=C(C=C1)F)C2=CC=CC=C2

Origin of Product

United States

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